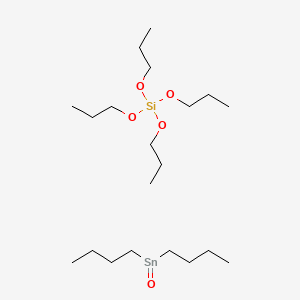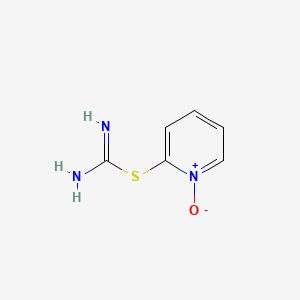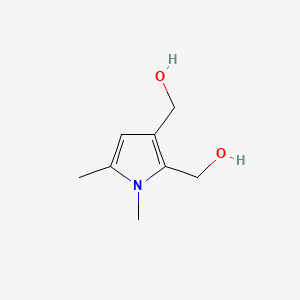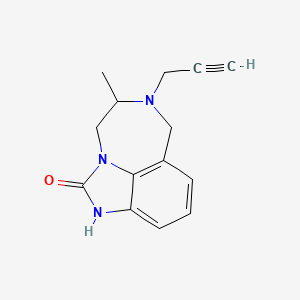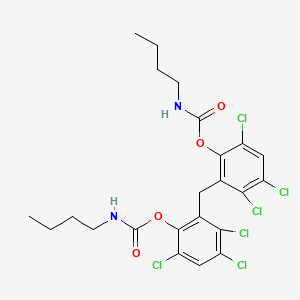
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a carbamate ester functional group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester typically involves the reaction of butyl carbamate with methylenebis(3,4,6-trichloro-o-phenylene) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a high-purity product. The production methods are designed to be efficient and cost-effective while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The pathways involved may include the inhibition of enzyme activity or the alteration of membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, butyl ester: A simpler ester with similar functional groups but lacking the complex aromatic structure.
Methylenebis(3,4,6-trichloro-o-phenylene) ester: Another ester with a similar aromatic backbone but different substituents.
Uniqueness
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester is unique due to its combination of multiple chlorine atoms and a carbamate ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
27891-39-0 |
|---|---|
Molekularformel |
C23H24Cl6N2O4 |
Molekulargewicht |
605.2 g/mol |
IUPAC-Name |
[2-[[2-(butylcarbamoyloxy)-3,5,6-trichlorophenyl]methyl]-3,4,6-trichlorophenyl] N-butylcarbamate |
InChI |
InChI=1S/C23H24Cl6N2O4/c1-3-5-7-30-22(32)34-20-12(18(28)14(24)10-16(20)26)9-13-19(29)15(25)11-17(27)21(13)35-23(33)31-8-6-4-2/h10-11H,3-9H2,1-2H3,(H,30,32)(H,31,33) |
InChI-Schlüssel |
HTHIIUBXSHBEAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



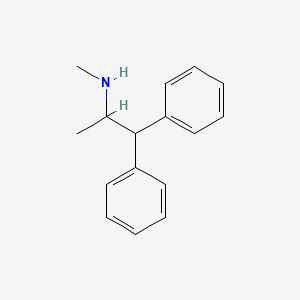



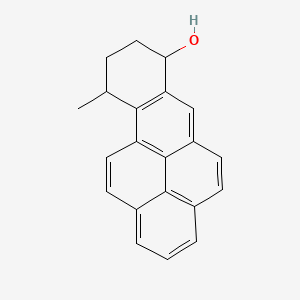
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
